3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is often utilized in peptide synthesis and other applications where temporary protection of the amine group is required .
Preparation Methods
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Chemical Reactions Analysis
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during the coupling reactions.
Drug Development: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Biological Studies: The compound is used in studies involving enzyme inhibitors and receptor agonists, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions, allowing for selective reactions at other functional groups . This selective protection and deprotection enable the synthesis of complex molecules without unwanted side reactions .
Comparison with Similar Compounds
Similar compounds to 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid include:
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: This compound also contains a Boc-protected amine and is used in similar applications.
tert-Butyl (2S)-2-amino-3-(4-tert-butoxy)phenylpropanoate hydrochloride: Another Boc-protected amino acid derivative used in peptide synthesis.
4-tert-Butylphenylboronic acid: While not an amino acid, this compound contains a tert-butylphenyl group and is used in Suzuki-Miyaura coupling reactions.
These compounds share the common feature of having a Boc-protected amine group, which makes them useful in various synthetic applications. the specific structure and functional groups present in each compound determine their unique reactivity and applications.
Properties
Molecular Formula |
C20H31NO4 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H31NO4/c1-18(2,3)14-11-9-13(10-12-14)15(20(7,8)16(22)23)21-17(24)25-19(4,5)6/h9-12,15H,1-8H3,(H,21,24)(H,22,23) |
InChI Key |
NQAMHWKGSRSZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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